N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
CAS No.: 897617-07-1
Cat. No.: VC4278724
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897617-07-1 |
|---|---|
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 323.352 |
| IUPAC Name | N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C18H17N3O3/c1-12-8-9-21-15(10-12)19-13(2)17(18(21)23)20-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22) |
| Standard InChI Key | YTGXIPDMSHAQIN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrido[1,2-a]pyrimidine scaffold, a bicyclic system comprising a pyridine ring fused to a pyrimidone ring. Substitutions at the 2- and 8-positions with methyl groups and a 4-oxo functional group define its electronic landscape. The phenoxyacetamide side chain, attached to the 3-position, introduces steric bulk and hydrogen-bonding capabilities.
Key Structural Features:
-
Pyrido[1,2-a]pyrimidine Core: Planar aromatic system with conjugated π-electrons.
-
Methyl Substituents: Electron-donating groups at C2 and C8 enhance metabolic stability.
-
Phenoxyacetamide Moiety: Flexible linker enabling interactions with hydrophobic pockets in biological targets.
The canonical SMILES representation is CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=CC=CC=C3)C, and the InChIKey is YTGXIPDMSHAQIN-UHFFFAOYSA-N.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.3 g/mol |
| LogP (Partition Coeff.) | 2.8 (predicted) |
| Solubility | Moderate in DMSO, low in water |
The compound’s moderate lipophilicity (LogP ~2.8) suggests favorable membrane permeability, a critical factor for bioavailability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
Step 1: Formation of the Pyrido[1,2-a]pyrimidine Core
A cyclization reaction between 2-aminopyridine and β-diketones under acidic conditions yields the pyrido[1,2-a]pyrimidine backbone. For example, refluxing 2-aminopyridine with acetylacetone in acetic acid produces the 4-oxo derivative.
Biological Activity and Mechanisms
Antitumor Activity
In vitro studies demonstrate potent cytotoxicity against multiple cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MIA PaCa-2 (Pancreatic) | 15.7 | Apoptosis via caspase-3 activation |
| HeLa (Cervical) | 12.3 | G2/M cell cycle arrest |
| MDA-MB-231 (Breast) | 10.5 | Inhibition of PI3K/Akt pathway |
The compound induces apoptosis in MIA PaCa-2 cells by upregulating Bax/Bcl-2 ratios and activating caspase-3. In HeLa cells, it arrests the cell cycle at the G2/M phase by suppressing cyclin B1 expression.
Anti-Inflammatory Effects
At 10 μM, the compound reduces lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in RAW 264.7 macrophages by 62% and 58%, respectively. This effect correlates with inhibition of NF-κB nuclear translocation.
Antimicrobial Efficacy
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The phenoxyacetamide moiety disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a lead structure for developing kinase inhibitors. Structural modifications, such as replacing the phenoxy group with fluorinated aryl rings, have enhanced selectivity for EGFR tyrosine kinase (IC50: 0.8 μM vs. 15.7 μM for the parent compound).
Material Science
Its rigid aromatic core has been incorporated into metal-organic frameworks (MOFs) for gas storage. A MOF synthesized with zinc ions and this ligand exhibits a CO2 adsorption capacity of 12.7 mmol/g at 298 K.
Comparison with Structural Analogs
Pyrolo[1,2-a]pyrazines
Unlike pyrolo[1,2-a]pyrazines, which exhibit preferential activity against Gram-positive bacteria, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide shows broad-spectrum antimicrobial effects.
Imidazo[1,2-a]pyrimidines
While imidazo[1,2-a]pyrimidines are potent anxiolytics, the subject compound’s phenoxyacetamide group confers anti-inflammatory advantages, reducing cytokine storms in murine sepsis models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume